2-Bromo-5-(bromomethyl)benzonitrile
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Overview
Description
2-Bromo-5-(bromomethyl)benzonitrile is an organic compound with the molecular formula C8H5Br2N. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine atoms at the 2 and 5 positions and a bromomethyl group at the 5 position. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-5-(bromomethyl)benzonitrile can be synthesized through a multi-step process. One common method involves the bromination of 5-methylbenzonitrile to introduce bromine atoms at the desired positions. The reaction typically uses bromine (Br2) as the brominating agent and is carried out under controlled conditions to ensure selective substitution.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions using specialized equipment to handle the reagents and control the reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(bromomethyl)benzonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include primary amines.
Scientific Research Applications
2-Bromo-5-(bromomethyl)benzonitrile is used in various scientific research applications, including:
Organic synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal chemistry: It is used in the development of pharmaceutical compounds.
Material science: It is employed in the synthesis of polymers and advanced materials.
Biological studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(bromomethyl)benzonitrile involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the nitrile group provide sites for chemical reactions, allowing the compound to participate in various transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methylbenzonitrile: Similar structure but lacks the bromomethyl group.
2-(Bromomethyl)benzonitrile: Similar structure but lacks the second bromine atom.
4-Bromo-3-methylbenzonitrile: Similar structure but with different substitution pattern.
Uniqueness
2-Bromo-5-(bromomethyl)benzonitrile is unique due to the presence of both bromine atoms and the bromomethyl group, which provides distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
2-bromo-5-(bromomethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLZZYHVCHHARH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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